(E)-ethyl 3-(benzyloxy)acrylate
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Overview
Description
(E)-ethyl 3-(benzyloxy)acrylate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is characterized by the presence of an ethyl ester group, a benzyloxy group, and an acrylate moiety. This compound is often used as a building block in organic synthesis and has applications in various fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(benzyloxy)acrylate typically involves the esterification of (E)-3-(benzyloxy)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-(benzyloxy)acrylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the acrylate group.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid
Reduction: Ethyl 3-(benzyloxy)propanoate
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
(E)-ethyl 3-(benzyloxy)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be employed in the development of bioactive compounds and pharmaceuticals.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(benzyloxy)acrylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. The molecular targets and pathways involved are typically related to the functional groups present in the compound, such as the acrylate and benzyloxy groups .
Comparison with Similar Compounds
Similar Compounds
(E)-ethyl 3-(methoxy)acrylate: Similar structure but with a methoxy group instead of a benzyloxy group.
(E)-ethyl 3-(phenoxy)acrylate: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
(E)-ethyl 3-(benzyloxy)acrylate is unique due to the presence of the benzyloxy group, which imparts specific reactivity and properties to the compound. This makes it a valuable intermediate in the synthesis of various organic molecules and materials .
Properties
IUPAC Name |
ethyl (E)-3-phenylmethoxyprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(13)8-9-14-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDELNQUDLFIEOJ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=COCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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